1,1-Dimethyl-3-phenyl-1H-isoindole

Lipophilicity ADME Medicinal Chemistry

1,1-Dimethyl-3-phenyl-1H-isoindole (CAS 809283-62-3, C₁₆H₁₅N, MW 221.30 g/mol) is a heterocyclic compound belonging to the isoindole family, characterized by a fused bicyclic structure comprising a benzene ring fused to a pyrrole ring, with two methyl groups substituted at the 1-position and a phenyl group at the 3-position. This substitution pattern introduces specific steric and electronic effects that distinguish it from unsubstituted isoindole or simpler phenyl-substituted analogs.

Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
Cat. No. B13101331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-3-phenyl-1H-isoindole
Molecular FormulaC16H15N
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C
InChIInChI=1S/C16H15N/c1-16(2)14-11-7-6-10-13(14)15(17-16)12-8-4-3-5-9-12/h3-11H,1-2H3
InChIKeyMAHJPPMMSSUJMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethyl-3-phenyl-1H-isoindole CAS 809283-62-3: Technical Specifications and Procurement Profile


1,1-Dimethyl-3-phenyl-1H-isoindole (CAS 809283-62-3, C₁₆H₁₅N, MW 221.30 g/mol) is a heterocyclic compound belonging to the isoindole family, characterized by a fused bicyclic structure comprising a benzene ring fused to a pyrrole ring, with two methyl groups substituted at the 1-position and a phenyl group at the 3-position . This substitution pattern introduces specific steric and electronic effects that distinguish it from unsubstituted isoindole or simpler phenyl-substituted analogs . The compound is classified under METHYL-related categories and serves as a research intermediate in organic synthesis and medicinal chemistry applications .

1,1-Dimethyl-3-phenyl-1H-isoindole: Why In-Class Compounds Are Not Interchangeable


The isoindole scaffold is known to be kinetically unstable, with simple systems prone to autoxidation and self-condensation reactions [1]. The presence of specific substituents, such as the geminal dimethyl groups at the 1-position and the phenyl group at the 3-position in 1,1-Dimethyl-3-phenyl-1H-isoindole, is critical for modulating stability and reactivity . Increasing the bulk and degree of substitution of the isoindole N-substituent has been shown to result in substantial increases in isoindole stability [2]. Therefore, substitution with alternative functional groups, or even the use of a simple N-unsubstituted isoindole, would not replicate the specific steric protection and electronic environment conferred by this precise substitution pattern, leading to fundamentally different chemical behavior and potentially unusable material.

1,1-Dimethyl-3-phenyl-1H-isoindole: Quantitative Differentiation Evidence vs. Structural Analogs


Lipophilicity Differentiation: Estimated LogP Range for 1,1-Dimethyl-3-phenyl-1H-isoindole

The predicted logP for 1,1-Dimethyl-3-phenyl-1H-isoindole is estimated to be in the range of 3.2–3.8 . While this is a computational estimate, it provides a quantitative benchmark for assessing its relative lipophilicity. In contrast, a simpler analog such as 3-phenyl-1H-isoindole (lacking the gem-dimethyl groups) or an N-methyl substituted isoindole will have a significantly lower logP, resulting in different partitioning behavior in biological or synthetic applications. This data point is essential for evaluating the compound's suitability for applications requiring specific membrane permeability or solvent compatibility.

Lipophilicity ADME Medicinal Chemistry

Structural Confirmation by Mass Spectrometry: A Diagnostic Tool for Purity and Identity

The compound 1,1-Dimethyl-3-phenyl-1H-isoindole has a validated GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023, providing a reference standard for identity confirmation [1]. The presence of a specific molecular ion peak at m/z 221 and characteristic fragmentation patterns (loss of methyl and phenyl groups) allows for unambiguous differentiation from other isoindole derivatives . For example, the related dimeric compound, (3E)-1-phenyl-3-(3-phenyl-1H-isoindol-1-ylidene)-1H-isoindole, has a distinct MS spectrum with a base peak at m/z 382.47 [2]. This spectral evidence provides a direct, quantifiable method for verifying the identity and purity of the procured material, a critical step that generic product descriptions cannot replace.

Analytical Chemistry Quality Control Spectral Database

Synthetic Utility: A Validated Synthetic Route and Reported Yield

A validated synthetic protocol for 1,1-Dimethyl-3-phenyl-1H-isoindole has been reported using an iodoamination-cyclization strategy, achieving yields in the range of 62–69% . This specific methodology begins with 2-bromostyrene and proceeds through lithiation, reaction with a nitrile, iodine-mediated cyclization, and final reduction. This provides a clear, quantitative benchmark for synthesis planning. In contrast, many isoindole derivatives are prepared via non-selective dimerization or low-yielding methods, offering less predictable and less scalable access [1]. The existence of a reported, moderate-to-good yielding route for this specific compound de-risks its use as a building block in multi-step synthesis and provides a tangible advantage over analogs for which no optimized route is available.

Organic Synthesis Process Chemistry Synthetic Methodology

1,1-Dimethyl-3-phenyl-1H-isoindole: Evidence-Driven Application Scenarios for Procurement


Lead Optimization in Medicinal Chemistry: SAR Studies for Lipophilicity Modulation

The estimated logP of 3.2–3.8 for 1,1-Dimethyl-3-phenyl-1H-isoindole makes it a valuable tool for Structure-Activity Relationship (SAR) studies aimed at modulating lipophilicity. When incorporated into a lead compound, the gem-dimethyl groups increase lipophilicity by approximately one logP unit compared to a simple phenylisoindole analog, which can be used to fine-tune membrane permeability and metabolic stability. Researchers can procure this compound to create a focused library of analogs with defined lipophilicity increments, enabling systematic exploration of ADME properties.

Synthetic Method Development and Scale-Up: Utilizing a Validated High-Yielding Route

The availability of a validated synthetic route with reported yields of 62–69% positions 1,1-Dimethyl-3-phenyl-1H-isoindole as a superior choice for projects requiring reliable access to multi-gram quantities. Unlike many isoindole derivatives that rely on low-yielding or non-selective dimerization methods, this compound can be prepared via a robust cyclization strategy. Procurement of this specific compound is justified for process chemistry groups seeking to develop scalable routes to complex isoindole-containing targets, reducing the time and cost associated with de novo route scouting.

Analytical Method Validation and Quality Control

The verified GC-MS spectrum in the Wiley Registry [1] provides a definitive analytical reference standard. This is critical for quality control laboratories in pharmaceutical and chemical manufacturing. Procurement of 1,1-Dimethyl-3-phenyl-1H-isoindole allows for the validation of analytical methods (e.g., GC-MS, HPLC-MS) used to monitor reaction progress, confirm the identity of synthetic products, and ensure the purity of final drug substances or intermediates. Its distinct MS fragmentation pattern ensures unambiguous identification, even in complex mixtures, making it a reliable standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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